![molecular formula C16H16O3S B14435786 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid CAS No. 77614-41-6](/img/structure/B14435786.png)
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl ring, and a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid typically involves multiple steps, including the formation of the thiophene ring, the attachment of the ethyl group, and the coupling of the phenyl and propanoic acid groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(5-Methylthiophene-2-carbonyl)phenyl]propanoic acid
- 2-[4-(5-Propylthiophene-2-carbonyl)phenyl]propanoic acid
- 2-[4-(5-Butylthiophene-2-carbonyl)phenyl]propanoic acid
Uniqueness
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
77614-41-6 |
|---|---|
Molekularformel |
C16H16O3S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[4-(5-ethylthiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O3S/c1-3-13-8-9-14(20-13)15(17)12-6-4-11(5-7-12)10(2)16(18)19/h4-10H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
FZWRBXHTGDDMAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C(=O)C2=CC=C(C=C2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
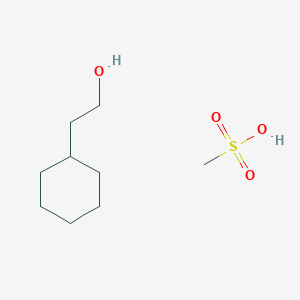
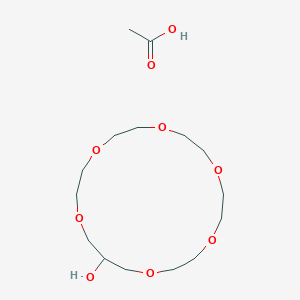

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
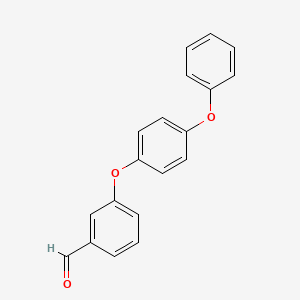
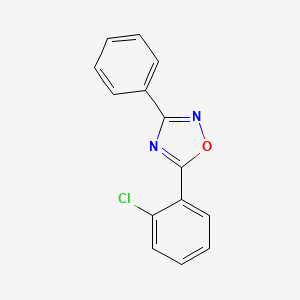
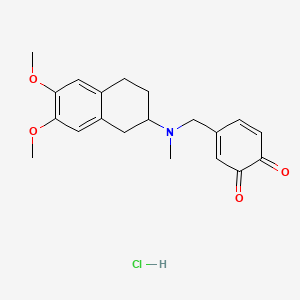
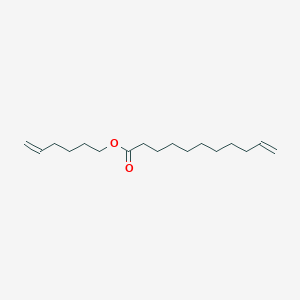
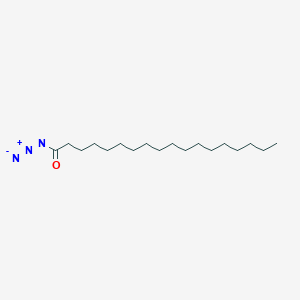
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
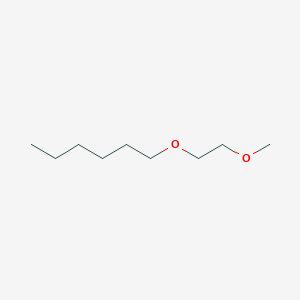
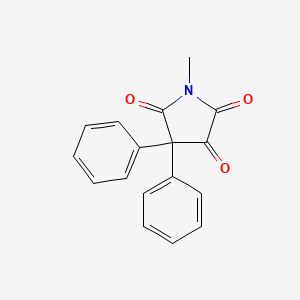
silane](/img/structure/B14435797.png)
